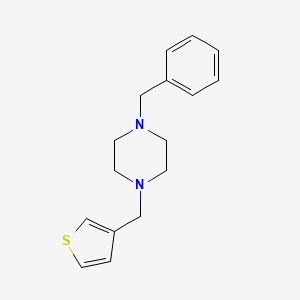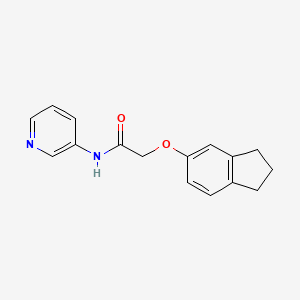
N-(2-furylmethyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide, commonly known as PD98059, is a synthetic compound that is widely used in scientific research. PD98059 is a potent and selective inhibitor of the MAP kinase pathway, which plays a crucial role in the regulation of cell growth, differentiation, and survival.
科学研究应用
PD98059 has been extensively used in scientific research to study the MAP kinase pathway and its role in various cellular processes. The compound has been shown to inhibit the activity of MEK1, a kinase that activates ERK1/2, which are downstream effectors of the MAP kinase pathway. PD98059 has been used to investigate the role of the MAP kinase pathway in cell proliferation, differentiation, apoptosis, and stress response.
作用机制
PD98059 exerts its inhibitory effect on the MAP kinase pathway by binding to the ATP-binding site of MEK1. This prevents the activation of ERK1/2, which are required for the downstream signaling of the pathway. By inhibiting the MAP kinase pathway, PD98059 can modulate various cellular processes that are regulated by this pathway.
Biochemical and Physiological Effects
PD98059 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. PD98059 has also been shown to promote differentiation and neurite outgrowth in neuronal cells. Additionally, PD98059 has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
PD98059 has several advantages for lab experiments. The compound is highly selective for MEK1 and does not inhibit other kinases, which reduces the risk of off-target effects. PD98059 is also stable and can be easily synthesized in large quantities, which makes it a cost-effective tool for scientific research. However, PD98059 has some limitations. The compound has poor solubility in water, which can make it difficult to use in some experimental systems. Additionally, PD98059 has a short half-life in vivo, which limits its use in animal studies.
未来方向
PD98059 has been widely used in scientific research, but there are still many questions to be answered about the MAP kinase pathway and its role in cellular processes. Some future directions for research with PD98059 include:
1. Investigating the role of the MAP kinase pathway in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Studying the effects of PD98059 on the immune response in various disease models, including autoimmune diseases and infectious diseases.
3. Developing new analogs of PD98059 with improved solubility and pharmacokinetic properties for use in animal studies.
4. Investigating the potential of PD98059 as a therapeutic agent for cancer and other diseases.
Conclusion
PD98059 is a potent and selective inhibitor of the MAP kinase pathway that has been widely used in scientific research. The compound has a well-defined mechanism of action and has been shown to modulate various cellular processes. PD98059 has several advantages for lab experiments, but also has some limitations. Future research with PD98059 will continue to shed light on the role of the MAP kinase pathway in cellular processes and may lead to the development of new therapeutic agents for various diseases.
合成方法
PD98059 was first synthesized by a team of chemists at Parke-Davis Pharmaceutical Research in 1995. The synthesis method involves a series of chemical reactions, starting with the condensation of 2-acetylpyridine with 2-nitrobenzaldehyde to form 2-(2-nitrobenzylidene)pyridine. This intermediate is then reduced to 2-(2-aminobenzylidene)pyridine, which is further reacted with 2-furylacetic acid to yield PD98059.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O2/c30-24(27-15-17-6-5-13-31-17)16-9-10-18-21(14-16)29-23(20-8-2-4-12-26-20)22(28-18)19-7-1-3-11-25-19/h1-14H,15H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORKGFAVNXLSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)N=C2C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5016088.png)


![2-{[1-(2-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5016113.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5016114.png)

![4-(2,5-dimethylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5016146.png)

![methyl {3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetate](/img/structure/B5016156.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5016169.png)

![1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5016186.png)
![[(3-fluorophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5016191.png)
![5-(2-bromophenyl)-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5016210.png)